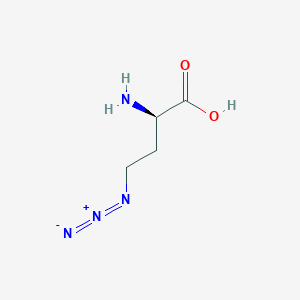

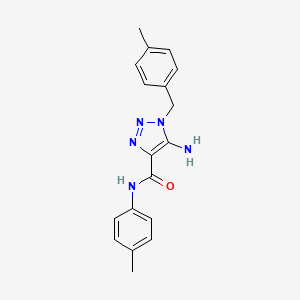

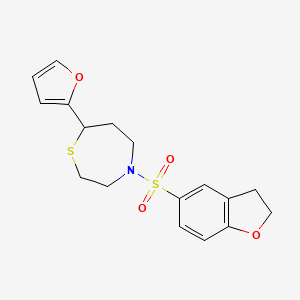

![molecular formula C12H21NO5 B2414573 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(oxolan-2-yl)propanoic acid CAS No. 1404824-96-9](/img/structure/B2414573.png)

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(oxolan-2-yl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(oxolan-2-yl)propanoic acid” is a chemical compound . It is also known by its IUPAC name "(2S)-2-[(tert-butoxycarbonyl)amino]-3-[(2R)-oxolan-2-yl]propanoic acid" .

Molecular Structure Analysis

The molecular formula of this compound is C11H21NO6 . The InChI code is 1S/C21H28N2O6/c1-20(2,3)28-18(26)22-15(17(24)25)11-13-12-23(19(27)29-21(4,5)6)16-10-8-7-9-14(13)16/h7-10,12,15H,11H2,1-6H3,(H,22,26)(H,24,25)/t15-/m0/s1 .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 263.29 . It is predicted to have a boiling point of 425.7±30.0 °C and a density of 1.145±0.06 g/cm3 . The compound is a solid at room temperature .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis Techniques : Innovative synthesis methods have been developed for compounds similar to 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(oxolan-2-yl)propanoic acid. For instance, a simple and efficient synthesis of N-substituted 1,3-oxazinan-2-ones has been demonstrated using a three-component, one-pot reaction, which could be applicable to similar compounds (Trifunović et al., 2010).

Stereocontrolled Synthesis : Stereocontrolled synthesis methods have been explored for the production of β-amino acids and related compounds. These methods are vital for creating specific enantiomers of compounds like this compound (Fernandez et al., 2006).

Chemo-Enzymatic Synthesis : The synthesis and characterization of similar compounds have been achieved through chemo-enzymatic methods, highlighting the versatility of synthesis approaches (Baba et al., 2018).

Biological and Medicinal Research

Immunobiological Activity : Derivatives of 2-amino-3-(purin-9-yl)propanoic acids, which are structurally related, have been tested for immunostimulatory and immunomodulatory potency, suggesting potential biological activities for similar compounds (Doláková et al., 2005).

Antimicrobial Studies : The synthesis of 2-methyl-2-((2-methyl-2-phenoxypropanoyl)oxy)propanoic acid derivatives and their antimicrobial activities highlight the potential for similar compounds in treating microbial infections (Nirmalan et al., 2016).

Molecular Docking Studies : The effectiveness of similar compounds against various pathogens in molecular docking studies suggests the potential of this compound in drug design and development (Nirmalan et al., 2016).

Computational Studies

Computational Peptidology : Computational methods have been used to study the chemical reactivity and molecular properties of peptides related to this compound, providing insights for drug design (Flores-Holguín et al., 2019).

Quality Control of Pharmaceuticals : Analytical methods for quality control of active pharmaceutical ingredients, including derivatives of propanoic acids, have been explored, underscoring the importance of ensuring the purity and efficacy of compounds like this compound (Zubkov et al., 2016).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that this compound is used in the preparation of modified macromolecular scaffolds for drug delivery . Therefore, its target could be the specific cells or tissues where the drug needs to be delivered.

Mode of Action

The compound interacts with its targets through its unique structure. It contains a tert-butoxycarbonyl (Boc) group, which is a protective group used in peptide synthesis. This group can be removed under acidic conditions to reveal the amino group . This property can be utilized in drug delivery systems where the release of the drug is triggered by specific conditions in the target tissues.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific drug it is designed to deliver . By protecting the drug and guiding it to its target, this compound can enhance the drug’s efficacy and reduce its side effects.

Action Environment

Environmental factors such as pH, temperature, and the presence of specific enzymes can influence the action, efficacy, and stability of this compound . For example, the Boc group can be removed under acidic conditions, triggering the release of the drug .

Eigenschaften

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(oxolan-2-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-9(10(14)15)7-8-5-4-6-17-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLOYHEUHDBOTCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCCO1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

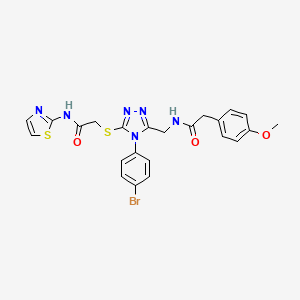

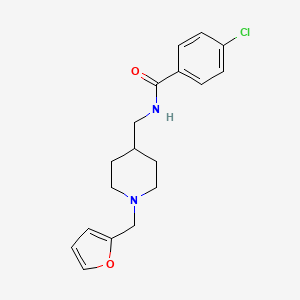

![ethyl 3-(4-ethylphenyl)-1-(2-methylbenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B2414494.png)

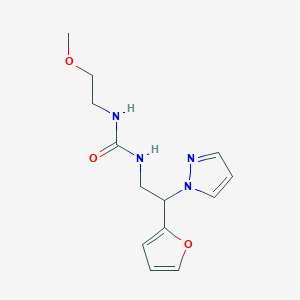

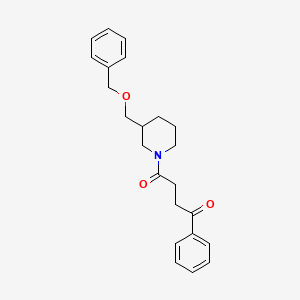

![5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/no-structure.png)

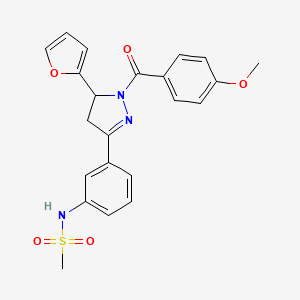

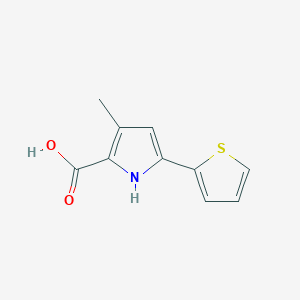

![3-amino-2-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B2414507.png)

![[4-(2,6-Dimethylpiperidine-1-carbonyl)phenyl]-(2,6-dimethylpiperidin-1-yl)methanone](/img/structure/B2414511.png)